molecular formula C21H26O12 B147324 Plumieride CAS No. 511-89-7

Plumieride

Cat. No.: B147324
CAS No.: 511-89-7
M. Wt: 470.4 g/mol
InChI Key: AOPMSFXOYJXDNJ-IRFSQMTFSA-N
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Description

Plumieride (CAS: 511-89-7; C₂₁H₂₆O₁₂) is a bioactive iridoid glycoside predominantly isolated from Plumeria obtusa and Plumeria rubra (Apocynaceae family) . Structurally, it features a cyclopenta[c]pyran core with a β-D-glucopyranosyloxy group and a methyl ester moiety (Figure 1) . This compound exhibits multifaceted pharmacological activities, including:

  • Antifungal activity: Superior to fluconazole against Candida albicans (CA), with a wider inhibition zone (18.5 mm vs. 14.2 mm) and lower MIC (32 µg/mL vs. 64 µg/mL) .
  • Anti-inflammatory effects: Dose-dependent suppression of TNF-α, IL-1β, NF-κB, and iNOS in CA-infected mice .

Properties

IUPAC Name

methyl (1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O12/c1-8(23)10-5-21(33-18(10)28)4-3-9-11(17(27)29-2)7-30-19(13(9)21)32-20-16(26)15(25)14(24)12(6-22)31-20/h3-5,7-9,12-16,19-20,22-26H,6H2,1-2H3/t8-,9+,12+,13+,14+,15-,16+,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPMSFXOYJXDNJ-IRFSQMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199109
Record name Plumieride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-89-7
Record name Plumieride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plumieride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plumieride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLUMIERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71A048XW8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent Extraction and Partitioning

The conventional preparation of plumieride begins with solvent extraction. In a study using Plumeria obtusa leaves, dried plant material (3.0 kg) was homogenized with methanol (37 L) for 72 hours at room temperature using an Ultra Turrax T50 homogenizer. The methanolic extract was concentrated under reduced pressure to yield a 300 g residue, which was suspended in water and partitioned with dichloromethane (3 × 2 L) to remove non-polar constituents. The aqueous layer underwent further fractionation via a Diaion HP-20 column, eluting with water, 50% methanol-water, and 100% methanol. The methanol fraction (M-F) was subjected to silica gel chromatography using CH<sub>2</sub>Cl<sub>2</sub>-MeOH (8:2 v/v), followed by RP-18 column purification with H<sub>2</sub>O-MeOH (7:3 v/v), yielding 90 mg of this compound.

Column Chromatography and Purification

Silica gel column chromatography remains pivotal for isolating this compound. For instance, 2.5 g of the M-F was fractionated on a silica gel column (25 × 3 cm) with CH<sub>2</sub>Cl<sub>2</sub>-MeOH (8:2 v/v), collecting fractions 41–57 (15 mL each). Subsequent purification on a smaller silica gel column (20 × 1.5 cm) with CH<sub>2</sub>Cl<sub>2</sub>-MeOH (6:4 v/v) and a final RP-18 step ensured high-purity this compound (≥95%).

Microwave-Assisted Extraction (MAE) Optimization

MAE Parameters and Yield Enhancement

MAE has emerged as a superior method for extracting this compound from Allamanda cathartica flowers. Ethanol and ethyl acetate were evaluated as solvents under varying conditions. A factorial design revealed optimal parameters: 10 minutes, 300W, and 50°C, achieving a this compound yield of 43% (52 mg/g dry flowers). Ethanol outperformed ethyl acetate, with MAE yielding 3.6× higher this compound than conventional maceration (12% vs. 43%).

Table 1: MAE vs. Conventional Extraction Efficiency

ParameterMAE (Ethanol)Maceration (Ethanol)
Time (min)101440
Yield (%)4312
Purity (HPLC)≥97%≥90%

Analytical Validation of MAE Extracts

An HPLC-PDA method validated for MAE extracts used a C18 column (150 × 4.6 mm) with 0.3% phosphoric acid (A) and acetonitrile (B). The gradient elution (15–35% A, 0–12 min; 100% B, 12–15 min) achieved a retention time of 9.58 min for this compound, with linearity (R<sup>2</sup> = 0.999), precision (CV = 3.3%), and recovery (98%).

Enzymatic Hydrolysis in this compound Processing

β-Glucosidase-Mediated Modification

This compound coumarate glucoside, isolated from Plumeria obtusa flowers, undergoes enzymatic hydrolysis using a β-glucosidase purified from the same plant. The enzyme (60.6 kDa, pI 4.90) specifically cleaves the glucosyl group at the C-7″ position of the coumaryl moiety, yielding 13-O-coumarylthis compound. Optimal activity occurred at pH 5.5, with K<sub>m</sub> values of 1.02 mM for the natural substrate and 5.04 mM for pNP-β-D-glucoside.

Table 2: Kinetic Parameters of Plumeria β-Glucosidase

SubstrateK<sub>m</sub> (mM)V<sub>max</sub> (µmol/min/mg)
This compound coumarate glucoside1.02 ± 0.060.48 ± 0.03
pNP-β-D-glucoside5.04 ± 0.362.15 ± 0.12

Analytical Techniques for Purity Assessment

HPLC Methodologies

Two validated HPLC methods are widely used:

  • Method A : Eclipse XDB-C18 column (150 × 4.6 mm), 0.3% H<sub>3</sub>PO<sub>4</sub>-acetonitrile gradient, detection at 230 nm.

  • Method B : C18 column with H<sub>2</sub>O-MeOH (7:3 v/v) isocratic elution, retention time 9.58 min.

Both methods confirmed this compound purity >95% in isolates from P. obtusa and A. cathartica.

Comparative Efficiency of Preparation Methods

Yield and Time Considerations

MAE reduces extraction time from 24 hours (maceration) to 10 minutes while tripling yields. Silica gel chromatography remains critical for purity but requires multiple steps (≥3 columns). Enzymatic hydrolysis offers specificity but is limited to modifying pre-isolated glucosides.

Table 3: Method Comparison for this compound Preparation

MethodYield (%)TimePurity (%)
Methanol extraction0.0372 h95
MAE (Ethanol)4310 min97
Enzymatic hydrolysisN/A12 h>99

Chemical Reactions Analysis

Acetylation Reactions

Plumieride undergoes acetylation to form acetylated derivatives, enhancing stability and modifying solubility.

Procedure :

  • This compound (1.34 g) was dissolved in acetic anhydride (7 mL) and pyridine (7 mL), heated on a steam bath for 3 hours.

  • The product crystallized as colorless plates (870 mg, 65% yield) with five acetyl groups confirmed by 1H^1H-NMR (δ\delta 1.93, 2.00, 2.03, 2.08, 2.10) .

Table 1: Acetylation of this compound

ReagentConditionsProductYieldKey Spectral Data (1H^1H-NMR)
Acetic anhydrideSteam bath, 3hThis compound acetate65%5 acetyl peaks (δ\delta 1.93–2.10)

Benzoylation Reactions

Benzoylation introduces aromatic ester groups, altering biological activity and lipophilicity.

Procedure :

  • This compound (100 mg) reacted with benzoyl chloride (0.3 mL) in dry pyridine (2 mL) for 18 hours.

  • The fully benzoylated product (190 mg) formed a colorless solid foam, confirmed by IR (C=O stretch at 1720 cm1^{-1}) .

Table 2: Benzoylation of this compound

ReagentConditionsProductYieldKey Spectral Data (IR)
Benzoyl chlorideRoom temperatureThis compound benzoate190%*C=O stretch at 1720 cm1^{-1}

*Yield reflects mass increase due to benzoyl group incorporation.

Esterification with Coumaric Acid

This compound coumarate, a natural derivative, forms via esterification of this compound’s hydroxyl group with p-coumaric acid.

Isolation :

  • Extracted from Allamanda cathartica roots using methanol and silica gel chromatography .

  • Exhibits cis and trans isomers (δ\delta 5.81 and 6.40 in 1H^1H-NMR) .

Synthetic Pathway :

  • Coumaric acid reacts with this compound’s hydroxyl group under acidic or enzymatic conditions, forming ester bonds .

Table 3: Key Features of this compound Coumarate

PropertyDataSource
UV absorbanceλmax\lambda_{\text{max}} 319 nm
Isomer ratiotrans (major), cis (minor)
MS fragmentationBase peak at m/z 164 (loss of coumaric acid)

Glycosylation of this compound Coumarate

This compound coumarate glycoside incorporates a glucosyl group, confirmed by UV stability under basic conditions .

Characterization :

  • 1H^1H-NMR shows absence of phenolic hydroxyl (δ\delta 7.57) and presence of glucosyl protons (δ\delta 3.0–5.5) .

  • Acetylation yields peracetylated derivatives with enhanced spectral resolution .

Mechanistic Insights

  • Esterification : Nucleophilic acyl substitution at this compound’s hydroxyl groups (e.g., acetylation, benzoylation) .

  • Coumarate Formation : Likely involves coupling agents (e.g., DCC) or biosynthetic enzymes .

  • Glycosylation : Enzymatic transfer of glucosyl units to coumarate’s hydroxyl group .

Scientific Research Applications

Anti-Inflammatory Effects

Plumieride has demonstrated significant anti-inflammatory properties. In a study involving mice with dextran sulfate sodium (DSS)-induced colitis, this compound significantly reduced disease activity and improved colon health by decreasing markers of inflammation such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . This suggests potential therapeutic applications for inflammatory bowel diseases like ulcerative colitis.

Key Findings:

  • Reduced inflammatory markers in DSS-induced colitis models.
  • Potential treatment for rheumatoid arthritis and other inflammatory conditions.

Antifungal Activity

Research has shown that this compound exhibits antifungal properties against Candida albicans. It interferes with virulence factors and modulates immune responses, making it a candidate for developing new antifungal agents against resistant fungal strains . In experimental models, this compound effectively reduced fungal load in infected tissues.

Key Findings:

  • Effective against Candida albicans in animal models.
  • Potential for use in treating superficial candidiasis.

Immunomodulatory Properties

This compound has been studied for its immunostimulatory activity. In experiments with immunosuppressed mice, it was found to restore cell-mediated and humoral immune responses by enhancing the release of Th-1 cytokines such as TNF-α and interferon-gamma (IFN-γ) . This positions this compound as a potential adjuvant in treating immune suppression associated with various diseases.

Key Findings:

  • Augments Th-1 immune response.
  • Potential use as an immunostimulatory adjuvant.

Antioxidant Potential

The antioxidant properties of this compound have been investigated in models of oxidative stress. In studies involving carbon tetrachloride (CCl4_4)-induced liver damage in rats, this compound significantly restored liver function markers and exhibited protective effects against oxidative damage . Its ability to enhance antioxidant enzyme activity positions it as a natural antioxidant agent.

Key Findings:

  • Restores liver function in CCl4_4-intoxicated rats.
  • Exhibits significant antioxidant activity compared to standard drugs like silymarin.

Extraction and Purification Methods

This compound can be extracted from plant sources using various methods. A common approach involves solvent extraction where powdered plant material is treated with methanol at room temperature, followed by filtration and evaporation to obtain a concentrated extract. Further purification can be achieved using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Case Studies

Study Focus Findings
Study on DSS-Induced Colitis Anti-inflammatory effectsSignificant reduction in inflammation markers and improved colon health.
Antifungal Activity Study Antifungal effectsEffective against Candida albicans, reducing fungal load in infected tissues.
Immunomodulatory Study Immune response enhancementRestored Th-1 responses in immunosuppressed mice.
Antioxidant Study Liver protectionRestored liver function markers in CCl4_4-intoxicated rats.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Iridoids

Compound Source Plant Key Structural Features Biological Activities
This compound Plumeria obtusa Glucopyranosyloxy, methyl ester Antifungal (MIC: 32 µg/mL), anti-inflammatory, antioxidant
This compound Coumarate Plumeria rubra This compound + p-coumaroyl group Enhanced lipophilicity; potential improved membrane permeability
Plumericin Plumeria rubra Unsaturated lactone ring Cytotoxic (IC₅₀: 8 µM vs. HeLa cells), antimicrobial
Isoplumericin Allamanda cathartica Epimeric configuration at C-7 Antimicrobial, anti-inflammatory
Loganin Cerbera manghas Secoiridoid with loganic acid backbone Neuroprotective, anti-diabetic

Antifungal Activity

This compound outperforms both fluconazole and structurally related iridoids in antifungal efficacy:

  • Mechanism : Downregulates CA virulence genes (ALS1: −35%, Hyr1: −20%) and inhibits biofilm formation .

Anti-Inflammatory Effects

  • This compound reduces TNF-α and IL-1β expression by 60–70% in CA-infected mice at 50 mg/kg, surpassing isoplumericin (40–50% reduction) .
  • The glucosyl moiety in this compound may enhance solubility and bioavailability compared to non-glycosylated analogs like plumericin .

Antioxidant Capacity

  • This compound restores hepatic glutathione (GSH) levels by 80% in CCl₄-intoxicated rats, comparable to silymarin .
  • Limited data exist for other iridoids, though loganin shows moderate antioxidant activity in neurodegenerative models .

Analytical and Structural Insights

  • Chromatographic Separation : this compound and its derivatives (e.g., this compound coumarate) are isolated via silica gel chromatography and HPLC, with structural confirmation through GC-MS and NMR .
  • Structural Determinants of Activity: The glucopyranosyl group in this compound enhances water solubility, aiding systemic distribution .

Biological Activity

Plumieride is an iridoid compound primarily isolated from the leaves of Plumeria obtusa and Plumeria bicolor. This article explores its biological activities, particularly its antifungal, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.

Antifungal Activity

Recent studies have highlighted the potent antifungal effects of this compound against Candida albicans, a common pathogen responsible for superficial fungal infections. In a controlled study involving BALB/c mice, this compound demonstrated superior antifungal activity compared to fluconazole, indicated by a wider zone of inhibition and lower minimum inhibitory concentration (MIC) values. The study involved the following experimental groups:

GroupTreatmentDosage (mg/kg)Outcome
IControl-No infection
IIInfected-Severe dermatitis
IIIFluconazole50Moderate improvement
IVThis compound25Significant improvement
VThis compound50Maximum improvement

The treatment with this compound significantly reduced the expression of virulence genes (ALS1, Plb1, and Hyr1) in C. albicans, along with pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential as a therapeutic agent for fungal infections .

Anti-inflammatory Properties

This compound also exhibits notable anti-inflammatory effects. In the same study involving C. albicans-infected mice, treatment with this compound resulted in a marked reduction in inflammatory markers. The modulation of inflammatory responses was assessed through qRT-PCR analysis of skin samples post-treatment. Key findings include:

  • Reduction in iNOS expression : Indicative of decreased nitric oxide production.
  • Downregulation of TNF-α and IL-1β : Suggesting a dampening of the inflammatory response.

These results underscore this compound's potential as an anti-inflammatory agent, particularly in conditions exacerbated by fungal infections .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using a carbon tetrachloride (CCl4)-induced liver damage model in rats. The study assessed various biochemical parameters to evaluate liver function and oxidative stress markers:

ParameterControl (Normal)CCl4 TreatedThis compound (5 mg/kg)This compound (10 mg/kg)This compound (20 mg/kg)
ASTNormalHighReducedReducedNormal
ALTNormalHighReducedReducedNormal
Total ProteinNormalLowElevatedElevatedNormal
Lipid Peroxidation (LPO)LowHighReducedReducedNormal

The administration of this compound led to significant restoration of liver function markers towards normal levels, demonstrating its efficacy as a natural antioxidant . Histological examinations further corroborated these findings, showing improved liver architecture upon treatment with this compound compared to controls.

Case Studies and Research Findings

  • Antifungal Efficacy : A study conducted on mice infected with C. albicans showed that this compound not only inhibited fungal growth but also alleviated associated dermatitis effectively .
  • Oxidative Stress Mitigation : In another investigation focusing on liver protection, this compound was shown to counteract oxidative stress induced by CCl4, restoring enzymatic activity and reducing lipid peroxidation .
  • Molecular Mechanisms : Molecular docking studies indicated that this compound has a high binding affinity for key enzymes involved in inflammation and oxidative stress pathways, suggesting mechanisms through which it exerts its biological effects .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for initial characterization of Plumieride in plant matrices?

  • Employ a tiered approach:

Primary screening : HPTLC with vanillin-sulfuric acid spray (detects iridoid glycosides) .

Quantification : RP-HPLC with C18 column (5 μm, 250×4.6 mm), mobile phase: MeOH:H₂O (70:30 v/v), flow rate 1 mL/min, UV detection at 254 nm .

Structural confirmation : 2D-NMR (¹H-¹³C HSQC, HMBC) with deuterated methanol solvent .

  • Validation criteria: ≤5% RSD for intra-day precision, ≥95% recovery in spiked samples .

Q. How should researchers design isolation protocols to minimize this compound degradation during extraction?

  • Critical parameters:

  • Temperature: ≤40°C during maceration .
  • Solvent system: Ethanol-water (60:40) prevents epoxide ring opening .
  • Antioxidants: 0.1% ascorbic acid in extraction medium reduces oxidation .
    • Monitor degradation via stability-indicating HPLC: New peaks at RRT 1.2-1.4 indicate decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?

  • Systematic reconciliation framework:

Discrepancy TypeResolution ApproachEvidence Source
Pharmacokinetic mismatchPhysiologically-based metabolic modeling (GastroPlus®)
Matrix interferenceMALDI-TOF tissue imaging to localize intact compound
Metabolite activationUPLC-QTOF-MS/MS with MS² molecular networking
  • Apply contradiction analysis: Identify principal vs. secondary confounding factors using dialectical materialist frameworks .

Q. Which computational models best predict this compound-protein interactions for target identification?

  • Comparative methodology:

  • Docking : AutoDock Vina (MM/GBSA scoring) vs. HADDOCK for flexible residues .
  • MD Simulations : GROMACS (CHARMM36 force field) with 100ns trajectories .
    • Experimental validation hierarchy:

SPR (KD ≤10 μM = high priority)

ITC (ΔG ≤ -20 kJ/mol confirms spontaneity) .

Data Integrity & Reproducibility

Q. How to address batch-to-batch variability in this compound-containing plant materials?

  • Multivariate quality control protocol:

  • Chemometrics : PCA of ¹H NMR spectra (Q² >0.7 indicates acceptable variance) .
  • Genetic authentication : DNA barcoding (ITS2 + psbA-trnH loci) .
  • Environmental controls : Soil pH (5.8-6.3), harvest at 10:00 AM ±30min .

Q. What statistical approaches validate synergistic effects in this compound combination therapies?

  • Recommended workflow:

Chou-Talalay CI analysis (CI <1 = synergy) .

Response surface methodology (3D contour plots) .

Bayesian network meta-analysis for multi-target interactions .

  • Critical reporting standard: Transparent effect size calculations (Cohen’s d ≥0.8) .

Contradiction Management

When NMR and X-ray crystallography data conflict in this compound structure elucidation:

  • Resolution protocol:

Verify crystal purity (≥99% by DSC) .

Compare solvent-free (SSNMR) vs. solution-state data .

Apply DP4+ probability analysis for stereochemical assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plumieride
Reactant of Route 2
Plumieride

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